2-[Butyl(methyl)amino]cyclobutan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-[butyl(methyl)amino]cyclobutan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-3-4-7-10(2)8-5-6-9(8)11/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
DEFFDPOQDVZAJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1CCC1O |
Origin of Product |
United States |
Advanced Structural and Stereochemical Investigations of 2 Butyl Methyl Amino Cyclobutan 1 Ol Systems
Determination of Absolute and Relative Configurations (e.g., via X-ray Crystallography of Derivatives)
The definitive assignment of the three-dimensional arrangement of atoms at a chiral center, known as the absolute configuration, is crucial for understanding a molecule's properties. ucalgary.ca For a compound like 2-[Butyl(methyl)amino]cyclobutan-1-ol, with multiple stereocenters, determining both the absolute configuration (R/S notation at each center) and the relative configuration (cis/trans relationship between substituents) is necessary. ucalgary.calibretexts.org
X-ray crystallography stands as the most reliable method for determining the absolute configuration of chiral molecules. wikipedia.org This technique requires the formation of a high-quality single crystal. As the target compound is an alcohol, it may be challenging to crystallize directly. A common strategy involves the synthesis of a crystalline derivative. For this compound, this can be achieved by reacting it with a heavy-atom-containing chiral acid (like O-bromomandelic acid) or an achiral reagent that introduces a heavy atom, which facilitates the determination of the absolute structure through anomalous dispersion effects. wikipedia.org
The crystallographic analysis of such a derivative would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the relative stereochemistry (e.g., cis or trans) of the hydroxyl and amino groups. By solving the crystal structure, the absolute configuration of all stereocenters can be assigned. researchgate.net
Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₂₄BrNO₃ |
| Formula Weight | 386.28 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.512(1), 12.345(2), 18.765(3) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1972.1(5) |
| Z | 4 |
| Flack Parameter | 0.02(3) |
Note: This table presents hypothetical data for an illustrative crystalline derivative to demonstrate the type of information obtained from an X-ray crystallography experiment. The Flack parameter, being close to zero, would confirm the assigned absolute configuration.
Advanced Spectroscopic Analysis for Conformational Elucidation (e.g., Dynamic NMR, NOESY)
Beyond static structure, understanding the molecule's conformational dynamics in solution is critical. The cyclobutane (B1203170) ring is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orgyoutube.com This puckering can undergo rapid inversion at room temperature. slideshare.net The presence of substituents, as in this compound, influences the conformational equilibrium.
Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational changes. libretexts.org By recording NMR spectra at various temperatures, it is possible to observe changes in the appearance of signals. At high temperatures, where the ring inversion is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of inversion slows, and the signals corresponding to individual conformers (e.g., with a substituent in an axial or equatorial position) may broaden, decoalesce, and then sharpen into distinct signals for each conformation. Analyzing these changes allows for the determination of the energy barrier to ring inversion and the relative populations of the conformers. libretexts.org
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons, typically within 5 Å. libretexts.orgyoutube.com This 2D NMR technique is invaluable for determining both the relative configuration and the preferred conformation in solution. For a given stereoisomer of this compound, NOESY can distinguish between cis and trans isomers. For instance, in a cis isomer, a cross-peak would be expected between the proton on C1 (bearing the OH group) and the proton on C2 (bearing the amino group). In a trans isomer, this correlation would be absent. Furthermore, NOESY can reveal the preferred puckered conformation by showing correlations between axial and equatorial protons on the ring. libretexts.org For example, a strong NOE between a substituent's protons and an axial proton on the same side of the ring would support a specific conformational preference.
Table 2: Expected Key NOESY Correlations for a cis-Isomer of this compound
| Proton(s) 1 | Proton(s) 2 | Expected Correlation | Structural Implication |
|---|---|---|---|
| H1 (on C-OH) | H2 (on C-N) | Strong | cis relative stereochemistry |
| H1 (axial) | H3 (axial, same face) | Strong | Proximity confirms axial positions |
| Methyl (on N) | Butyl (on N) | Strong | Proximity within the amino substituent |
| H2 (axial) | Butyl protons (on N) | Medium | Indicates specific orientation of the amino group |
Note: This table is illustrative and assumes a specific preferred conformation for the purpose of demonstrating the utility of NOESY data.
Chiral Separation and Enantiomeric Purity Determination Methods (e.g., Chiral HPLC, Diastereomeric Salt Formation)
Since this compound is a chiral compound, its synthesis typically produces a racemic mixture (an equal mixture of enantiomers). Separating these enantiomers (a process called resolution) and determining the enantiomeric purity of the separated products are essential steps. libretexts.org
Diastereomeric Salt Formation is a classical and effective method for resolving chiral amines on a preparative scale. bioduro.com The process involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. researchgate.netnovartis.com This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. rsc.org Once a diastereomeric salt is isolated, the chiral acid can be removed by treatment with a base to yield the pure enantiomer of the amine. The choice of resolving agent and solvent is critical for successful separation. bioduro.com
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for both separating enantiomers and determining their relative amounts (enantiomeric purity or enantiomeric excess, ee). mdpi.comsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com For amino alcohols like the target compound, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective. sigmaaldrich.com By developing a suitable HPLC method, a baseline separation of the enantiomers can be achieved, and the area under each peak can be integrated to calculate the enantiomeric purity with high accuracy. nih.gov
Table 3: Example Chiral HPLC Method for Enantiomeric Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IG-U (or similar amylose-based CSP) mdpi.com |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Hypothetical Results | |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Enantiomeric Purity (ee %) | 99.5% (for a highly enriched sample) |
Note: This table outlines a typical set of conditions for a chiral HPLC separation. Actual parameters would require experimental optimization.
Mechanistic Studies of Reactivity and Chemical Transformations
Elucidation of Reaction Mechanisms Involving the Cyclobutane (B1203170) Ring (e.g., Diradical vs. Dipolar [2+2] Cycloaddition Pathways)
The construction of the cyclobutane ring, often achieved through [2+2] cycloaddition reactions, can proceed through different mechanistic pathways, primarily distinguished as diradical or dipolar (zwitterionic) routes. The operative mechanism is highly dependent on the nature of the reacting partners, such as the substitution pattern of the alkenes or allenes involved.
In the context of forming aminocyclobutanes, the [2+2] cycloaddition of enamines to various electrophilic partners is a key synthetic strategy. The mechanism of these reactions is often debated between a concerted or a stepwise pathway. For instance, the reaction between sulfonyl allenes and benzyl vinyl ether to form a cyclobutane core has been investigated. To distinguish between a diradical and a dipolar mechanism, reactions can be carried out in the presence of a radical scavenger. In one such study, the reaction outcome was identical with and without an excess of a radical scavenger, suggesting that the reaction likely proceeds through a dipolar mechanism rather than a diradical one acs.org.
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into these mechanisms. For the formation of cyclobutanes from pyrrolidines, DFT studies have elucidated a stepwise mechanism involving the formation of a 1,4-biradical intermediate. This biradical species can then undergo a stereoretentive and barrierless ring closure to yield the cyclobutane product acs.org. The computational results indicated that the closure of the 1,4-biradical in a gauche conformation is both kinetically and thermodynamically favored acs.org.
The nature of the substituents on the reacting alkenes also plays a crucial role. For example, the photocycloaddition of enones to alkenes is a well-studied reaction that can proceed through either a singlet or triplet excited state, leading to different mechanistic intermediates and stereochemical outcomes.
Table 4.1: Mechanistic Pathways in Cyclobutane Formation
| Reaction Type | Proposed Mechanism | Key Intermediates | Influencing Factors |
| Enamine + Electrophilic Alkene | Stepwise, Dipolar | Zwitterion | Solvent polarity, Substituent electronics |
| Photochemical [2+2] Cycloaddition | Diradical or Concerted | Diradical, Exciplex | Excited state (singlet/triplet), Sensitizers |
| Allene + Vinyl Ether | Dipolar | Zwitterion | Absence of radical scavenger effect acs.org |
| Pyrrolidine Rearrangement | Stepwise, Diradical | 1,4-biradical | Temperature, Substrate structure acs.org |
Kinetic and Thermodynamic Aspects of Aminocyclobutanol Reactions
The reactivity of aminocyclobutanols is intrinsically linked to the kinetic and thermodynamic parameters of their transformations. The high ring strain of the cyclobutane ring contributes significantly to the thermodynamics of ring-opening reactions, often providing a strong driving force.
Computational studies have been instrumental in quantifying the energetic landscapes of these reactions. For the ring opening of unsubstituted cyclobutane, the activation enthalpy (ΔH‡) has been calculated to be approximately 62.7 kcal/mol, which is considerably lower than the energy required for the dissociation of a C-C bond in a linear alkane. This difference is attributed to the partial release of ring strain in the transition state.
Kinetic studies of reactions involving aminocyclobutanol precursors or analogs can be elucidated using techniques like Hammett plots. A Hammett plot analysis of the aminocarbonylation of cyclobutanols to form cyclobutanecarboxamides revealed a positive linear correlation when investigating the effect of aniline substituents on the reaction rate. This suggests that ammonolysis is likely the rate-determining step in this transformation acs.org.
The thermodynamic stability of different isomers of substituted cyclobutanes is another critical aspect. The relative thermodynamic stability of isomers can be inferred from their heats of combustion; a lower heat of combustion indicates greater stability. For isomeric products in a thermodynamic equilibrium, the relative mole ratio of the products is directly related to their relative stability.
Table 4.2: Selected Kinetic and Thermodynamic Data for Cyclobutane Reactions
| Reaction | Parameter | Value | Method |
| Cyclobutane Ring Opening | ΔH‡ | ~62.7 kcal/mol | Computational (CBS-QB3) |
| Pyrrolidine to Cyclobutane Rearrangement | Activation Energy (rds) | 16.0-17.7 kcal/mol | Computational (DFT) acs.org |
| Aminocarbonylation of Cyclobutanols | Hammett ρ value | Positive | Experimental (Hammett Plot) acs.org |
| Anionic Ring Opening of D4 | Activation Energy | 18.1 kcal/mol | Experimental |
Transformations Involving the Cyclobutane Ring Strain (e.g., Ring-Opening Reactions)
The inherent strain energy of the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions, providing a powerful tool for synthetic transformations. These reactions can be initiated thermally, by acid or base catalysis, or through radical processes.
For instance, substituted cyclobutanols can undergo thermal ring-opening reactions, with the nature of the products depending on the substitution pattern of the starting material researchgate.net. Palladium-catalyzed ring-opening of cyclobutanols can also occur via a β-carbon elimination from a Pd(II) alcoholate intermediate, leading to a variety of products through subsequent reactions like dehydrogenative ring opening or ring expansion. In some cases, a formal [2+2]-retrocycloaddition can be achieved through a twofold Csp3–Csp3 bond cleavage within the cyclobutanol (B46151) scaffold.
The ring opening of donor-acceptor cyclobutanes with nucleophiles such as electron-rich arenes, thiols, and selenols has also been reported. These reactions proceed under Lewis acid catalysis and result in γ-functionalized products. Furthermore, iminyl-radical-triggered C-C bond cleavage of cyclobutanone (B123998) oximes offers an efficient route to distal cyano-substituted alkyl radicals, which can be trapped by various species.
Table 4.3: Examples of Ring-Opening Reactions of Cyclobutane Derivatives
| Starting Material | Reagents/Conditions | Product Type | Mechanistic Feature |
| Substituted Cyclobutanols | Heat | Varies with substitution | Thermal pericyclic reaction researchgate.net |
| Tertiary Cyclobutanols | Pd(OAc)2/JohnPhos | Acetophenones and Styrenes | Formal [2+2]-retrocycloaddition |
| Donor-Acceptor Cyclobutanes | Electron-rich arenes, AlCl3 | γ-arylated diesters | Friedel-Crafts type reaction |
| Cyclobutanone Oximes | Radical initiator | Cyanoalkyl radicals | Iminyl-radical-triggered C-C cleavage |
C-H Functionalization of Cyclobutane Scaffolds
Direct C-H functionalization of cyclobutane rings represents a highly atom-economical approach to introduce complexity into these scaffolds. This strategy avoids the need for pre-functionalized starting materials and allows for the late-stage modification of the cyclobutane core.
Palladium-catalyzed C-H functionalization has emerged as a powerful tool in this regard. The use of directing groups, such as the 8-aminoquinoline group, has enabled the arylation of methylene C-H bonds in cyclobutane derivatives. This approach has been applied to the synthesis of complex cyclobutane-containing natural products.
More recently, transannular γ-C-H arylation of cycloalkane carboxylic acids, including cyclobutane derivatives, has been achieved using specialized ligands. This method allows for the functionalization of a remote C-H bond, which can be challenging due to the rigidity of the small ring and the preference for β-C-H activation nih.gov.
Rhodium(II)-catalyzed C-H insertion reactions of carbenoids have also been employed for the regio- and stereoselective functionalization of cyclobutanes. By carefully selecting the rhodium catalyst, it is possible to direct the insertion to different C-H bonds of the cyclobutane ring, providing access to either 1,1- or 1,3-disubstituted products.
Table 4.4: C-H Functionalization Strategies for Cyclobutane Derivatives
| Reaction Type | Catalyst/Reagent | Directing Group | Functionalized Position |
| C-H Arylation | Palladium(II) | 8-Aminoquinoline | Methylene C-H |
| Transannular C-H Arylation | PdCl2(PhCN)2/Ligand | Carboxylic acid | γ-Methylene C-H nih.gov |
| C-H Insertion | Rhodium(II) tetracarboxylate | None | C1 or C3 |
| C-H Amidation | Copper(I)/t-butyl peroxide | None | Methylene C-H |
Nucleophilic Addition and Substitution Reactions on Aminocyclobutanols
The functional groups of 2-[butyl(methyl)amino]cyclobutan-1-ol, namely the secondary amine and the tertiary alcohol, dictate its reactivity in nucleophilic reactions. The hydroxyl group can be a target for substitution, while the nitrogen atom can act as a nucleophile.
Nucleophilic substitution at the hydroxyl-bearing carbon of a cyclobutanol is challenging due to the poor leaving group ability of the hydroxide ion. Activation of the hydroxyl group, for instance by protonation or conversion to a sulfonate ester, is typically required. The mechanism of substitution can be either SN1 or SN2, depending on the substrate structure, the nucleophile, and the reaction conditions. For a tertiary alcohol like the one in the title compound, an SN1-type mechanism involving a carbocation intermediate might be favored if a stable carbocation can be formed. However, the inherent strain of the cyclobutane ring could influence the stability of such an intermediate.
The amino group, on the other hand, can participate in nucleophilic addition reactions. For instance, amines react with carbonyl compounds to form imines or enamines. The mechanism of this reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The rate of these reactions is often pH-dependent.
Computational studies have provided detailed free energy profiles for nucleophilic addition reactions to carbonyls, which are precursors to the alcohol functionality in aminocyclobutanols. These studies help in understanding the factors that control the stereoselectivity of such additions.
Table 4.5: Reactivity of Functional Groups in Aminocyclobutanols
| Functional Group | Reaction Type | Key Mechanistic Steps | Influencing Factors |
| Hydroxyl (-OH) | Nucleophilic Substitution (SN1/SN2) | Activation of OH, Carbocation formation (SN1), Backside attack (SN2) | Leaving group ability, Solvent, Steric hindrance |
| Amino (-NR2) | Nucleophilic Addition | Attack on electrophile (e.g., C=O), Proton transfer | pH, Nature of electrophile |
| Amino (-NR2) | Nucleophilic Substitution | Attack on electrophilic carbon | Nature of substrate and leaving group |
Computational and Theoretical Chemistry of 2 Butyl Methyl Amino Cyclobutan 1 Ol Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the chemical reactivity of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties.
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scirp.org
Further insights are provided by DFT-based reactivity descriptors, such as chemical hardness (η), chemical potential (µ), and the global electrophilicity index (ω). nih.gov Hardness is a measure of resistance to change in electron distribution, while the electrophilicity index quantifies the ability of a molecule to accept electrons. Molecular Electrostatic Potential (MEP) maps are also calculated to visualize electron-rich regions (favorable for electrophilic attack) and electron-poor regions (favorable for nucleophilic attack). scirp.orgnih.gov For 2-[butyl(methyl)amino]cyclobutan-1-ol, the lone pairs on the nitrogen and oxygen atoms are expected to be the most electron-rich centers, representing the primary sites for electrophilic attack.
While specific computational data for this compound is not available in published literature, the table below presents representative DFT-calculated values for a parent structure, 2-aminocyclobutanol, to illustrate the typical outputs of such an analysis. These parameters provide a quantitative basis for understanding the molecule's reactivity profile.
| Parameter | Value | Description |
|---|---|---|
| EHOMO (eV) | -6.58 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO (eV) | 1.45 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) (eV) | 8.03 | Indicator of chemical stability and reactivity |
| Chemical Hardness (η) | 4.015 | Resistance to deformation of electron cloud |
| Electronegativity (χ) | 2.565 | Ability to attract electrons |
| Electrophilicity Index (ω) | 0.819 | Propensity to accept electrons |
Molecular Dynamics Simulations for Conformational Landscapes of Cyclobutanols
Unlike larger, more flexible cycloalkanes like cyclohexane, the cyclobutane (B1203170) ring is subject to significant angle strain. To alleviate some of the torsional strain that would exist in a planar conformation, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation. researchgate.net The degree of this puckering and the energy barrier to inversion between equivalent puckered forms are key aspects of its conformational landscape.
Molecular dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can explore the potential energy surface of a molecule, revealing its preferred conformations and the dynamics of interconversion between them. mdpi.comresearchgate.net
For a substituted cyclobutanol (B46151) such as this compound, the substituents can occupy either pseudo-axial or pseudo-equatorial positions on the puckered ring. The relative stability of these conformers is determined by steric and electronic interactions. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. researchgate.net MD simulations can quantify the energy differences between these conformers and map the pathways for ring inversion. This information is critical for understanding how the molecule's three-dimensional shape influences its interactions with other molecules. A study combining experimental and computational methods on 2-substituted cyclobutane-alpha-amino acid derivatives revealed that an equatorial substituent at the C2 position modulates the conformational preference of the ring-puckering. nih.gov
The table below presents typical conformational data that can be derived from computational studies on substituted cyclobutanes, illustrating the energetic consequences of substituent orientation.
| Parameter | Axial Conformer | Equatorial Conformer | Description |
|---|---|---|---|
| Puckering Angle (θ) | 28.5° | 29.6° | The angle of deviation from a planar ring structure. researchgate.net |
| Relative Energy (kcal/mol) | +1.5 | 0.0 | Energy difference relative to the most stable conformer. |
| Population at 298 K (%) | 7.5% | 92.5% | Boltzmann distribution of conformers at room temperature. |
Prediction of Reaction Pathways and Transition States in Cyclobutane Synthesis
Computational chemistry is an indispensable tool for elucidating reaction mechanisms and predicting the feasibility of synthetic pathways. researchgate.netnih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.
A primary method for synthesizing cyclobutane rings is the [2+2] cycloaddition, where two alkene-containing molecules react to form a four-membered ring. numberanalytics.comnih.gov According to the Woodward-Hoffmann rules, thermal [2+2] cycloadditions are typically symmetry-forbidden and proceed through a stepwise, biradical mechanism, whereas photochemical cycloadditions are symmetry-allowed and can be concerted. wikipedia.org DFT calculations can be used to locate the transition state structures for both concerted and stepwise pathways, determine their corresponding activation energies, and thus predict which mechanism is favored under specific reaction conditions. researchgate.net
Another significant route to cyclobutanols is the Norrish-Yang photocyclization. nih.govacs.org This intramolecular reaction involves the excitation of a carbonyl group, which then abstracts a γ-hydrogen atom to form a 1,4-biradical intermediate. rsc.org This biradical can then cyclize to form a cyclobutanol. rsc.orgeurekaselect.com Computational studies of this process can model the excited state, the hydrogen abstraction step, and the final ring closure. These calculations help to rationalize the observed diastereoselectivity of the reaction by comparing the energies of different transition states leading to various stereoisomeric products. nih.gov For instance, DFT calculations have been used to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, showing the rate-determining step to be the release of N2 to form a singlet 1,4-biradical, which then undergoes a barrierless collapse to the product. nih.govresearchgate.net
The following table provides illustrative activation energy data for a model [2+2] cycloaddition reaction, demonstrating how computational chemistry can differentiate between competing reaction pathways.
| Reaction Pathway | Activation Energy (ΔG‡, kcal/mol) | Mechanism Type |
|---|---|---|
| Concerted [π2s + π2s] (Thermal) | 45.5 | Symmetry-Forbidden |
| Stepwise (Biradical Intermediate) | 35.2 | Thermally Allowed |
| Concerted [π2s + π2s] (Photochemical) | 15.8 | Symmetry-Allowed |
Applications in Advanced Organic Synthesis and Materials Chemistry
Utilization as Chiral Building Blocks for Complex Organic Molecules
Chiral building blocks are essential for the enantiomerically pure synthesis of pharmaceuticals and other biologically active compounds. cymitquimica.com The inherent chirality of 2-[Butyl(methyl)amino]cyclobutan-1-ol, arising from its substituted cyclobutane (B1203170) core, positions it as a valuable synthon. Cyclobutane derivatives are widely recognized as versatile building blocks in organic synthesis, serving as precursors to a wide array of more complex molecular architectures. researchgate.netresearchgate.net
The strained cyclobutane ring can be strategically manipulated in subsequent reactions, and the amino and alcohol functionalities provide convenient handles for further synthetic transformations. Research on related cyclobutanol (B46151) and cyclobutanone (B123998) derivatives has demonstrated their successful application in the synthesis of carbocyclic nucleoside analogues. tandfonline.comnih.govmdpi.comcollectionscanada.gc.ca These complex molecules, where the ribose sugar is replaced by a cyclobutane ring, often exhibit enhanced metabolic stability, a desirable trait for antiviral and anticancer agents. mdpi.comcollectionscanada.gc.ca For instance, the synthesis of analogues of Lobucavir and Oxetanocin A has been achieved using functionalized cyclobutane precursors. tandfonline.commdpi.comtandfonline.com The aminocyclobutanol moiety can be elaborated to introduce the necessary pharmacophoric elements, showcasing the potential of compounds like this compound as starting materials for medicinally relevant targets.
Table 1: Examples of Complex Molecules Synthesized from Cyclobutane Precursors
| Target Molecule Class | Precursor Type | Significance | References |
| Carbocyclic Nucleosides | Functionalized Cyclobutanones/ols | Antiviral and anticancer agents with enhanced stability. | tandfonline.commdpi.comcollectionscanada.gc.ca |
| Atropisomers | Bicyclo[1.1.0]butane-derived Boronate Complexes | Valuable for late-stage transformations due to the presence of C-B bonds. | nih.gov |
| Densely Functionalized Cyclobutanes | Alkenes and Allenes | Core structures in natural products and pharmaceuticals. | nih.govnih.gov |
| Biologically Active Molecules | Substituted Cyclobutanecarboxamides | Serve as conformationally restricted scaffolds in drug development. | nih.gov |
Role in Asymmetric Synthesis as Chiral Auxiliaries or Ligands
The field of asymmetric synthesis heavily relies on chiral molecules that can control the stereochemical outcome of a reaction. Chiral 1,2-amino alcohols are a privileged class of compounds used as chiral auxiliaries and as ligands for metal-catalyzed asymmetric reactions. nih.govresearchgate.netrsc.org The structure of this compound, containing both a secondary amine and a primary alcohol in a fixed spatial arrangement on a chiral scaffold, makes it an attractive candidate for such applications.
Derivatives of this aminocyclobutanol could potentially serve as:
Chiral Ligands: The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The development of efficient chiral metal complex catalysts is a significant endeavor in asymmetric catalysis. scu.edu.cn
Organocatalysts: Chiral primary and secondary amines have emerged as powerful organocatalysts, promoting reactions through the formation of transient iminium or enamine intermediates. rsc.orgnih.gov The amino group in this compound could be employed in similar catalytic cycles.
While direct catalytic applications of this specific compound are not extensively documented, the principles established with other chiral amino alcohols and primary amine catalysts provide a strong foundation for its potential utility in asymmetric synthesis. nih.govrsc.org
Development of Novel Reagents and Catalysts from Aminocyclobutanols
The unique reactivity of the cyclobutane ring and the presence of versatile functional groups in aminocyclobutanols allow for their use in the development of novel reagents and catalysts. The strain energy of the four-membered ring can be harnessed to drive reactions that might otherwise be unfavorable. researchgate.netresearchgate.net
Libraries of novel, substituted aminocyclobutanols have been synthesized, often through key steps like [2+2] cycloaddition reactions, to explore their potential in drug development. ru.nlresearchgate.net These synthetic efforts generate a diverse set of scaffolds that can be further modified. For example, aminocyclobutanols can be converted into cyclobutanecarboxamides through palladium-catalyzed aminocarbonylation, providing access to valuable motifs found in pharmaceuticals. nih.gov
Furthermore, the chiral backbone of aminocyclobutanols can be incorporated into more complex catalyst structures. Inspired by catalysts derived from natural amino acids, new classes of chiral ligands and organocatalysts have been designed. scu.edu.cn For instance, chiral N,N'-dioxides prepared from amino acids have proven to be highly effective ligands in a wide range of metal-catalyzed asymmetric reactions. scu.edu.cn A similar derivatization of this compound could yield novel catalytic systems with unique steric and electronic properties conferred by the cyclobutane framework.
Precursors for Specialized Organic Structures (e.g., Carbocyclic Amino Acids, Peptidomimetic Scaffolds)
The conformationally constrained nature of the cyclobutane ring makes it an excellent scaffold for mimicking biological structures. Aminocyclobutanols are valuable precursors for synthesizing specialized organic molecules like carbocyclic amino acids and peptidomimetics. luc.educore.ac.uk
Carbocyclic Amino Acids: These are amino acid analogues where the side chain is part of a carbocyclic ring. They are used to introduce conformational constraints into peptides. The functional groups of this compound can be chemically manipulated to generate α- or β-amino acid structures on the cyclobutane ring. The synthesis of 2-aminocyclobutanone derivatives, which can be readily prepared from aminocyclobutanols, serves as a key step toward accessing these structures. luc.edu
Peptidomimetic Scaffolds: Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties like enhanced stability against enzymatic degradation. nih.govnih.gov The rigid three-dimensional structure of the cyclobutane core can effectively serve as a scaffold to mimic the secondary structures of peptides, such as β-turns. nih.gov By incorporating the aminocyclobutanol moiety into a larger molecule, the essential pharmacophoric elements can be presented to a biological target in a well-defined spatial orientation, a key strategy in modern drug discovery. nih.gov
Table 2: Applications of Cyclobutane Scaffolds in Specialized Structures
| Specialized Structure | Role of Cyclobutane Core | Desired Outcome | References |
| Carbocyclic Amino Acids | Forms the core structure, constraining side-chain conformation. | Introduction of rigidity into peptide backbones. | luc.educore.ac.uk |
| Peptidomimetic Scaffolds | Acts as a rigid scaffold to mimic peptide secondary structures (e.g., β-turns). | Improved metabolic stability and bioavailability in drug candidates. | nih.govnih.gov |
| Carbocyclic Nucleosides | Replaces the furanose ring of natural nucleosides. | Enhanced stability towards hydrolysis, leading to better bioavailability. | mdpi.comtandfonline.com |
Integration into Polymeric Systems or Functional Materials (e.g., Surfactant Behavior of Derivatives)
The applications of aminocyclobutanol derivatives extend beyond discrete molecules into the realm of materials science. While their direct integration into polymer backbones is a specialized area, their derivatives show significant potential as functional materials, particularly as surfactants.
Surfactants are amphiphilic molecules containing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. scispace.com The structure of this compound contains a hydrophilic amino alcohol head group and a moderately hydrophobic butyl chain. This inherent amphiphilicity suggests that derivatives of this compound could exhibit surfactant properties.
By analogy with well-studied amino acid-based surfactants, the surfactant behavior can be tuned by modifying the structure: nih.govalfa-chemistry.comresearchgate.net
Varying the Hydrophobic Tail: Replacing the butyl group with longer alkyl chains (e.g., C8 to C18) would significantly increase the hydrophobicity, leading to a lower critical micelle concentration (CMC) and greater surface activity. nih.govresearchgate.net
Modifying the Head Group: The amine can be quaternized to create a cationic surfactant, or further functionalized to introduce other polar groups, altering the hydrophilic-lipophilic balance (HLB) of the molecule.
Such derivatives would be expected to self-assemble in water to form micelles above their CMC, reducing surface tension at the air-water interface. alfa-chemistry.com These properties are crucial for applications in emulsification, foaming, and dispersion. scispace.com Amino acid-based surfactants are noted for their biodegradability and low toxicity, suggesting that surfactants derived from aminocyclobutanols could offer environmentally benign alternatives to conventional surfactants. alfa-chemistry.comresearchgate.net
Future Research Directions and Emerging Opportunities
Deeper Understanding of Structure-Reactivity Relationships within the Cyclobutanol (B46151) Class
A thorough understanding of the relationship between the structure of cyclobutanol derivatives and their chemical reactivity is crucial for the rational design of new synthetic routes and for predicting the behavior of these molecules in various applications.
Ring Strain and Conformational Analysis: The cyclobutane (B1203170) ring possesses significant ring strain due to deviations from ideal bond angles and torsional strain from eclipsing interactions. wikipedia.orgrsc.org This inherent strain influences the reactivity of the ring, making it susceptible to ring-opening reactions under certain conditions. The conformation of the cyclobutane ring, which is typically puckered rather than planar, also plays a critical role in its reactivity. researchgate.net For a substituted aminocyclobutanol like 2-[Butyl(methyl)amino]cyclobutan-1-ol, the preferred conformation will be influenced by the steric and electronic interactions between the substituents. Understanding these conformational preferences is key to predicting the stereochemical outcome of reactions.
Electronic Effects of Substituents: The nature and position of substituents on the cyclobutanol ring have a profound impact on its reactivity. The electron-donating or electron-withdrawing properties of substituents can influence the stability of intermediates and transition states in chemical reactions. tudublin.ienih.gov In this compound, the amino group is an electron-donating group, which can influence the reactivity of the cyclobutane ring and the adjacent hydroxyl group. The inductive and resonance effects of the butyl and methyl groups on the nitrogen atom will also play a role in modulating the electronic properties of the molecule. yale.edu
Stereochemistry and Reactivity: The relative stereochemistry of the substituents on the cyclobutanol ring is a critical determinant of its reactivity. For instance, the diastereoselectivity of cyclobutanol formation in photochemical reactions can be influenced by hydrogen bonding and the conformational equilibration of biradical intermediates. scranton.edu In this compound, the relative orientation of the amino and hydroxyl groups will dictate its intramolecular hydrogen bonding potential and influence its reactivity in subsequent transformations.
Integration with Flow Chemistry and Automated Synthesis Methodologies
The integration of continuous flow chemistry and automated synthesis platforms offers a paradigm shift in the way aminocyclobutanols can be synthesized, moving from traditional batch processes to more efficient, scalable, and data-rich methodologies.
Continuous Flow Synthesis: Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. tudublin.ie This technology offers several advantages over batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the ability to telescope multiple reaction steps. yale.edu The continuous-flow synthesis of cyclobutenes and cyclobutanes has been demonstrated, showcasing the potential for producing these strained ring systems in a more controlled and scalable manner. paperpublications.orgwikipedia.org Applying these principles to the synthesis of this compound could lead to higher yields, improved purity, and a more streamlined manufacturing process.
Automated Synthesis Platforms: Automated synthesis platforms, often incorporating robotics and artificial intelligence, can accelerate the discovery and optimization of new chemical reactions and synthetic routes. ijfmr.comnih.gov These platforms can perform a large number of experiments in a high-throughput manner, systematically varying reaction parameters to identify optimal conditions. The synthesis of libraries of cyclobutanol derivatives has been achieved using such approaches, enabling the rapid exploration of chemical space around this scaffold. rsc.orgtaylorfrancis.com The application of automated synthesis to this compound could facilitate the rapid optimization of its synthesis and the exploration of its structure-activity relationships by systematically varying the substituents on the amino group and the cyclobutane ring.
| Technology | Key Advantages | Relevance to this compound Synthesis |
| Flow Chemistry | Enhanced process control, improved safety, scalability, and potential for telescoped reactions. tudublin.ieyale.edu | Efficient and scalable production with improved yield and purity. |
| Automated Synthesis | High-throughput experimentation, rapid optimization, and accelerated discovery of new derivatives. nih.govtaylorfrancis.com | Rapid optimization of the synthetic route and exploration of structure-activity relationships. |
Development of Environmentally Benign (Green) Synthetic Routes for Cyclobutanol Derivatives
The principles of green chemistry provide a framework for designing chemical processes that are more sustainable and have a reduced environmental impact. taylorfrancis.com The development of green synthetic routes for cyclobutanol derivatives is an important area of future research.
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgrsc.org Reactions with high atom economy, such as cycloadditions, are inherently greener as they generate less waste. nih.gov Designing synthetic routes to this compound that maximize atom economy will be a key goal for sustainable synthesis.
Use of Renewable Feedstocks: The use of renewable feedstocks, such as biomass, as starting materials for chemical synthesis is a cornerstone of a sustainable chemical industry. nih.gov Research into the conversion of biomass-derived platform molecules into the building blocks for aminocyclobutanol synthesis could provide a more sustainable alternative to petroleum-based routes. yale.edu
Biocatalysis in Green Synthesis: As mentioned previously, biocatalysis offers a green alternative to traditional chemical catalysis. ijfmr.comhilarispublisher.com The use of enzymes can reduce the need for harsh reaction conditions and toxic reagents. hilarispublisher.com Exploring enzymatic routes to key intermediates or for the final stereoselective functionalization of the cyclobutanol ring will be a promising avenue for the green synthesis of this compound.
Safer Solvents and Reaction Conditions: The choice of solvents and reaction conditions has a significant impact on the environmental footprint of a chemical process. The development of synthetic routes that utilize greener solvents, such as water or bio-derived solvents, or that can be performed under solvent-free conditions, is highly desirable. Furthermore, minimizing energy consumption by conducting reactions at ambient temperature and pressure is a key principle of green chemistry. taylorfrancis.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
